molecular formula C11H11NO2 B8574471 5-Carboxy-2-ethylindole

5-Carboxy-2-ethylindole

Cat. No. B8574471
M. Wt: 189.21 g/mol
InChI Key: INTRDWMWKMEDRG-UHFFFAOYSA-N
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Patent
US05780496

Procedure details

This synthesis could start with 5-chloro-2-methylindole, which could be alkylated with methyl indole (see 28a). The product chloroindole could then be converted to its Grignard species and exposed to carbon dioxide to finish the synthesis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C2C(=CC=1)NC(C)=C2.CC([CH2:15][CH2:16][C:17]1[NH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][CH:22]=[CH:21][CH:20]=2)=C.ClC1NC2C(C=1)=CC=CC=2.[C:36](=[O:38])=[O:37]>>[C:36]([C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]([CH2:16][CH3:15])=[CH:25]2)([OH:38])=[O:37]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C
Step Two
Name
methyl indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)CCC=1NC2=CC=CC=C2C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC2=CC=CC=C2C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This synthesis
CUSTOM
Type
CUSTOM
Details
the synthesis

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C=1C=C2C=C(NC2=CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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